molecular formula C12H17BrN2O2 B1486947 5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester CAS No. 2206609-32-5

5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester

Cat. No. B1486947
CAS RN: 2206609-32-5
M. Wt: 301.18 g/mol
InChI Key: FIEHFDOIPYPJRB-UHFFFAOYSA-N
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Description

The compound “5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester” is a derivative of nicotinic acid, also known as niacin or vitamin B3. It has a bromine atom at the 5th position and a dimethylamino group at the 2nd position of the pyridine ring. The carboxylic acid group of nicotinic acid is esterified with a tert-butyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with nicotinic acid. Bromination could be achieved using a suitable brominating agent, and the dimethylamino group could be introduced using a reagent like dimethylamine. The esterification to introduce the tert-butyl group could be achieved using tert-butanol under acidic conditions .


Molecular Structure Analysis

The molecular structure would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen and five carbon atoms) with the various substituents attached at the 2nd and 5th positions. The bromine atom would be a heavy, polarizable atom, and the dimethylamino group would introduce some basicity to the molecule. The tert-butyl ester group would be a bulky, non-polar group .


Chemical Reactions Analysis

As an aromatic compound, it could undergo electrophilic aromatic substitution reactions at positions not blocked by the bulky tert-butyl group. The presence of the electron-donating dimethylamino group could activate the pyridine ring towards such reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure and functional groups of the compound. Generally, the presence of the bromine atom and the ester group could increase the compound’s overall molecular weight and decrease its polarity compared to nicotinic acid .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the bromine atom could potentially be involved in covalent bonding with a target molecule, given the right conditions .

Safety and Hazards

The safety and hazards would depend on various factors including the specific properties of the compound and how it’s handled. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be explored for various uses in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

tert-butyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9-6-8(13)7-14-10(9)15(4)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEHFDOIPYPJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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